N-Phenyl-4-(1-phenylethyl)aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. The compound is formally designated as This compound , reflecting its core aniline structure substituted at the para position with a 1-phenylethyl group and an additional phenyl group attached to the nitrogen atom.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 65036-84-2 |
| EC Number | 265-321-2 |
| Molecular Formula | C20H19N |
| Molecular Weight | 273.4 g/mol |
| SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 |
The SMILES string illustrates the compound’s topology: a central aniline ring (C2=CC=C(C=C2)N) bonded to a 1-phenylethyl substituent (CC(C1=CC=CC=C1)) at the para position and a phenyl group (C3=CC=CC=C3) attached to the nitrogen.
Crystallographic Analysis and Conformational Isomerism
While experimental crystallographic data for this compound remains limited, computational models predict a non-planar geometry due to steric interactions between the phenyl and 1-phenylethyl groups. The 1-phenylethyl substituent introduces conformational flexibility, allowing rotation around the C–C bond connecting the ethyl chain to the aromatic ring.
Potential conformers include:
- Syn-periplanar : The ethyl group aligns parallel to the aniline ring, maximizing π-π interactions but increasing steric strain.
- Anti-periplanar : The ethyl group rotates away from the aniline nitrogen, reducing steric hindrance but destabilizing resonance effects.
The energy barrier between these conformers is estimated to be <5 kcal/mol, suggesting facile interconversion at room temperature.
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) simulations of this compound reveal distinct electronic features:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the nitrogen atom and adjacent aromatic rings, while the lowest unoccupied molecular orbital (LUMO) resides on the 1-phenylethyl group. The calculated HOMO-LUMO gap of 4.2 eV indicates moderate electronic stability.
- Charge Distribution : Natural Bond Orbital (NBO) analysis shows a partial positive charge (+0.18 e) on the nitrogen atom due to electron donation from the lone pair into the aromatic system. The 1-phenylethyl group exhibits slight electron-withdrawing character (−0.12 e).
These properties suggest potential redox activity, particularly in applications requiring electron transfer processes.
Comparative Structural Analysis with Substituted Aniline Derivatives
This compound belongs to a broader family of substituted anilines, whose properties vary with substituent identity and positioning. A comparative analysis highlights key structural and electronic differences:
Key observations :
- Steric Effects : Antioxidant KY-405, with two bulky 1-methyl-1-phenylethyl groups, exhibits a lower HOMO-LUMO gap due to increased conjugation and steric twisting.
- Electronic Modulation : The 1-methyl-2-phenylethyl group in the C21 derivative enhances electron density at nitrogen, reducing the HOMO-LUMO gap compared to the parent compound.
Properties
IUPAC Name |
N-phenyl-4-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16(17-8-4-2-5-9-17)18-12-14-20(15-13-18)21-19-10-6-3-7-11-19/h2-16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVOHIADXFXVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983578 | |
| Record name | N-Phenyl-4-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65036-84-2 | |
| Record name | N-Phenyl-4-(1-phenylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65036-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-4-(1-phenylethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065036842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-4-(1-phenylethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-4-(1-phenylethyl)aniline can be synthesized through a multi-step process. One common method involves the reductive alkylation of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Properties
Research indicates that N-Phenyl-4-(1-phenylethyl)aniline exhibits significant biological activity, particularly its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology. Its structure allows interaction with biological targets, influencing various pathways associated with cell growth and survival.
Pharmacological Studies
The compound's derivatives have been investigated for their ability to modulate enzyme activity and cellular signaling pathways. This modulation suggests potential applications in drug development targeting malignancies. Further research is required to fully elucidate the mechanisms of action and therapeutic efficacy of these derivatives .
Catalysis
Alkylation Reactions
this compound has been utilized in various catalytic processes. For example, it can serve as a substrate for alkylation reactions involving amines and alcohols, facilitated by catalysts such as gold nanoparticles supported on titanium dioxide. This application highlights its utility in synthetic organic chemistry for generating complex molecules .
Material Science
Nanocomposites
In the field of material science, this compound can be incorporated into polymer matrices to create nanocomposites with enhanced properties. These materials are suitable for biomedical applications such as drug delivery systems and implants due to their biocompatibility and mechanical strength. The incorporation of nanofillers into these polymers can lead to innovative functionalities such as self-healing and shape memory effects .
Case Study 1: Anti-Cancer Research
A study investigating the effects of this compound on breast cancer cells demonstrated its ability to inhibit cell proliferation and induce apoptosis through specific signaling pathways. The research employed various assays to quantify cell viability and apoptosis markers, providing insights into its potential as a chemotherapeutic agent.
Case Study 2: Catalytic Applications
In a catalytic study, this compound was subjected to alkylation reactions under gold-catalyzed conditions. The results indicated high yields of the desired products, showcasing the compound's effectiveness in facilitating complex organic transformations.
Mechanism of Action
The mechanism of action of N-Phenyl-4-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and synthetic differences between N-Phenyl-4-(1-phenylethyl)aniline and analogous compounds:
Physicochemical and Functional Properties
- Electronic Effects :
- The methylthio group in 4-(Methylthio)-N-(1-phenylethyl)aniline introduces moderate steric bulk while maintaining solubility in organic solvents .
- Catalytic Applications :
- Chiral variants, such as (S)-4-Methoxy-N-(1-phenylethyl)aniline, are used in asymmetric catalysis, though low enantiomeric excess (10%) limits utility without optimization .
Biological Activity
N-Phenyl-4-(1-phenylethyl)aniline, a compound with significant structural interest due to its potential biological activities, has been the subject of various studies aimed at understanding its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure, which contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is , and it features a phenethylamine moiety that is known for its influence on biological activity.
Biological Activities
1. Anticancer Activity
Studies have indicated that this compound exhibits anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the aniline and phenethyl groups can enhance or diminish anticancer effects, suggesting a potential pathway for drug development in oncology .
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promising results in inhibiting cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. In vitro assays revealed an IC50 value of approximately 0.79 μM, indicating strong inhibitory potential .
3. Neuroprotective Effects
Neuroprotective properties have also been explored, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilic nature may facilitate its use in treating conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: CETP Inhibition
A study focused on the synthesis and testing of various derivatives of this compound showed that specific substitutions could significantly enhance CETP inhibitory activity. The introduction of electron-donating groups at particular positions on the phenyl rings was found to improve potency, underscoring the importance of molecular design in drug development .
Case Study 2: Anticancer Efficacy
In a comparative analysis involving several aniline derivatives, this compound was tested against breast cancer cell lines. Results indicated a notable reduction in cell viability at concentrations as low as 10 μM, suggesting significant anticancer potential that warrants further investigation into its mechanisms of action .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
